2,4-Dihydroxy-6-nonylbenzoic Acid

Description

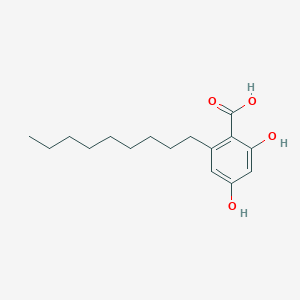

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O4 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

2,4-dihydroxy-6-nonylbenzoic acid |

InChI |

InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h10-11,17-18H,2-9H2,1H3,(H,19,20) |

InChI Key |

PTAHKOJJUSGQFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Polyketide Biosynthesis for 2,4-Dihydroxy-6-nonylbenzoic Acid

The biosynthesis of this compound is a classic example of polyketide synthesis, a mechanism that shares similarities with fatty acid biosynthesis. The process begins with a starter molecule, in this case, a nonanoyl-CoA, which is extended by the sequential addition of malonyl-CoA units.

Type III polyketide synthases (PKSs) are the key enzymes responsible for the synthesis of the resorcylic acid core. nih.gov These enzymes are relatively small homodimeric proteins that catalyze a series of decarboxylative condensation reactions between a starter acyl-CoA and several malonyl-CoA extender units. wikipedia.orgnih.gov In the case of this compound, a nonanoyl-CoA molecule serves as the starter unit. The Type III PKS then catalyzes the iterative addition of three malonyl-CoA molecules, generating a linear tetraketide intermediate. nih.gov The enzyme's active site pocket plays a crucial role in determining the length of the final polyketide chain and the subsequent cyclization pattern. rcsb.org

In the well-studied biosynthesis of olivetolic acid, a close structural analog of this compound found in Cannabis sativa, a two-enzyme system is employed. nih.gov Tetraketide Synthase (TKS), a Type III PKS, synthesizes the linear polyketide chain. nih.gov However, instead of TKS performing the cyclization itself, a second enzyme, Olivetolic Acid Cyclase (OAC), catalyzes the intramolecular C2-C7 aldol (B89426) condensation to form the resorcylic acid ring. nih.gov This two-enzyme strategy is crucial for producing the correct ring structure. nih.gov By supplying different fatty acyl-CoA starter units to this system, a variety of resorcylic acid analogs can be generated. For the synthesis of this compound, nonanoyl-CoA would be the required starter molecule. The crystal structure of OAC reveals a hydrophobic pocket that is critical for binding the alkyl side chain of the substrate and is a key determinant of the alkyl moiety preference. jst.go.jp

| Enzyme | Function in Resorcylic Acid Biosynthesis | Role in this compound Synthesis |

|---|---|---|

| Tetraketide Synthase (TKS) | A Type III PKS that catalyzes the iterative condensation of a starter acyl-CoA with three malonyl-CoA units to form a linear tetraketide intermediate. nih.gov | Initiates the biosynthesis by condensing nonanoyl-CoA with three molecules of malonyl-CoA. |

| Olivetolic Acid Cyclase (OAC) | Catalyzes the C2-C7 aldol cyclization of the linear tetraketide intermediate to form the resorcylic acid ring structure. nih.gov | Folds the linear tetraketide intermediate produced by TKS into the this compound core structure. |

Genetic and Molecular Approaches to Pathway Engineering

The modular nature of polyketide biosynthesis makes it an attractive target for genetic engineering. By manipulating the genes encoding the biosynthetic enzymes, it is possible to create novel compounds with tailored properties.

A powerful method for studying and confirming biosynthetic pathways is to transfer the relevant genes into a host organism that does not naturally produce the compound of interest. nih.gov This process, known as heterologous expression, has been successfully used to reconstitute the olivetolic acid pathway in organisms like Escherichia coli and yeast. nii.ac.jp By expressing the genes for TKS and OAC in a suitable host and feeding it with the appropriate starter acyl-CoA, the production of the corresponding resorcylic acid can be confirmed. nih.gov This approach not only validates the function of the enzymes but also provides a platform for producing these compounds on a larger scale. nih.gov

Site-directed mutagenesis is a precise tool for altering the function of an enzyme by making specific changes to its amino acid sequence. nih.govthermofisher.comneb.com This technique has been applied to the enzymes involved in resorcylic acid biosynthesis to modify their substrate specificity and product outcome. researchgate.net For instance, by mutating residues within the active site of TKS and the hydrophobic pocket of OAC, researchers have been able to expand the range of accepted starter acyl-CoAs, leading to the production of resorcylic acids with longer alkyl chains. nih.govacs.org Specifically, engineering Cannabis sativa TKS and OAC has enabled the generation of resorcylic acids with alkyl chains up to undecyl (C11) length. nih.govacs.org This highlights the potential to create a biocatalyst specifically tailored for the high-yield production of this compound. jst.go.jpnii.ac.jp

| Enzyme | Mutagenesis Target | Engineered Outcome | Relevance to this compound |

|---|---|---|---|

| Tetraketide Synthase (TKS) | Active site residues governing starter unit specificity. acs.org | Altered substrate preference to accept longer acyl-CoAs. acs.org | Engineering TKS to efficiently accept nonanoyl-CoA as a starter unit. |

| Olivetolic Acid Cyclase (OAC) | Residues lining the hydrophobic binding pocket. nih.gov | Accommodation of longer alkyl chains on the tetraketide intermediate. jst.go.jpnih.gov | Modifying OAC to better accommodate the nonyl side chain, thereby increasing the efficiency of cyclization. |

Precursor Incorporation Studies in Elucidating Biosynthetic Intermediates

Precursor incorporation studies using isotopically labeled compounds are a cornerstone technique for deciphering biosynthetic pathways. By feeding a producing organism with a potential precursor enriched with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C), researchers can trace the atoms of the precursor into the final natural product. Analysis of the labeling pattern in the product, typically by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, provides definitive evidence for the identity of biosynthetic building blocks and the mechanism of their assembly.

While specific precursor incorporation studies exclusively detailing the biosynthesis of this compound are not extensively documented in publicly available research, the biosynthesis of closely related and structurally analogous alkylresorcylic acids and resorcinols has been investigated, providing a robust model for its formation. These studies consistently point to a common biosynthetic origin from a fatty acyl-CoA starter unit and several malonyl-CoA extender units.

Detailed Research Findings from Analogous Systems:

Studies on other alkylresorcinols have provided significant insights. For instance, research on 5-alkylresorcinols in rice seedlings involved feeding the seedlings with odd-carbon fatty acid esters. This resulted in the production of the corresponding 5-alkylresorcinol homologs with even-carbon chains, which were one carbon shorter than the supplied fatty acid. This demonstrated that a fatty acid unit serves as a direct precursor for the alkyl side chain. In one key experiment, the use of [1-¹³C]tridecanoate led to the specific incorporation of the ¹³C label at the C-5 position of the resorcinol (B1680541) ring in the resulting 5-n-dodecylresorcinol, confirming the biosynthetic route.

Similarly, the biosynthesis of sorgoleone, a phytotoxic benzoquinone with a pentadecatrienyl side chain, was elucidated using ¹³C-labeled acetate (B1210297). These experiments revealed that both the quinone head and the lipid tail were derived from acetate units, though they were synthesized in different cellular compartments. The fatty acid precursor for the tail is assembled by fatty-acid synthase and subsequently converted to a resorcinol intermediate by a polyketide synthase.

In the context of fungal polyketides, such as lasiodiplodin, a 12-membered macrolide derived from a resorcylic acid, feeding experiments with ¹³C-labeled acetates have been instrumental in mapping its polyketide origin. These studies have shown that fungal PKSs typically use acetyl-CoA as a starter unit, which is then extended by multiple units of malonyl-CoA.

Based on these analogous systems, the biosynthesis of this compound is proposed to be initiated by a specific polyketide synthase that utilizes decanoyl-CoA as a starter unit. This starter unit is then extended by the sequential addition of three malonyl-CoA molecules. The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the characteristic 2,4-dihydroxybenzoic acid core with the nonyl side chain.

The expected outcomes of a hypothetical precursor incorporation study for this compound are summarized in the table below. This table illustrates how the labeling patterns from specific ¹³C-labeled precursors would confirm the identity of the starter and extender units.

Table 1: Representative Data from a Hypothetical Precursor Incorporation Study for this compound Biosynthesis

| Labeled Precursor Fed | Expected Labeled Positions in this compound | Interpretation |

| [1-¹³C]Decanoic Acid | C-1' of the nonyl chain | Confirms decanoic acid as the starter unit, with the carboxyl carbon being lost during the initial condensation with the PKS. |

| [¹³C₂]Acetate | Alternating pairs of carbons in both the aromatic ring and the nonyl side chain. | Indicates that both the starter unit (decanoyl-CoA) and the extender units (malonyl-CoA) are derived from acetate via fatty acid and carbohydrate metabolism, respectively. |

| [1-¹³C]Malonyl-CoA | Carboxyl group (C-7) | Demonstrates that the carboxyl group of the final product originates from a malonyl-CoA extender unit. |

| [2-¹³C]Malonyl-CoA | C-1, C-3, and C-5 of the aromatic ring | Confirms the incorporation of three malonyl-CoA units to form the aromatic ring structure. |

These types of detailed labeling studies are crucial for confirming the precise biosynthetic pathway and understanding the substrate specificity of the involved polyketide synthase. The insights gained from such experiments are not only of fundamental scientific interest but also pave the way for the bioengineering of PKS enzymes to produce novel natural products.

Synthetic Chemistry and Structural Modification of 2,4 Dihydroxy 6 Nonylbenzoic Acid

Total Synthesis Strategies for 2,4-Dihydroxy-6-nonylbenzoic Acid and its Core Scaffolds

The total synthesis of this compound and its structural core, the substituted benzoic acid moiety, can be achieved through several established chemical methodologies. A common approach involves the oxidation of appropriately substituted alkylbenzenes. Reagents like potassium permanganate, potassium dichromate, or nitric acid can be used to oxidize the alkyl side chain of a precursor molecule to the corresponding carboxylic acid. google.com Another strategy is the light-induced chlorination of a toluene (B28343) derivative, followed by hydrolysis to yield the benzoic acid. google.com

Furthermore, directed ortho-metalation presents a powerful tool for the regioselective synthesis of substituted benzoic acids. For instance, 2-methoxybenzoic acid can be selectively deprotonated at the position ortho to the carboxylate group using s-BuLi/TMEDA at low temperatures. acs.org This lithiated intermediate can then react with various electrophiles to introduce different substituents. A reversal of regioselectivity can be achieved by using a different base system like n-BuLi/t-BuOK, allowing for substitution at the 6-position. acs.org This methodology has been successfully applied to the synthesis of lunularic acid, a structurally related natural product. acs.org

Another versatile method for synthesizing benzoic acid derivatives is through the use of organometallic reagents. For example, a bromo-substituted aromatic compound can be converted into a Grignard reagent, which is then carboxylated using carbon dioxide to form the benzoic acid.

Semisynthetic Routes to Access Diverse Analogs and Derivatives

Semisynthesis, starting from a readily available natural or synthetic precursor, offers an efficient way to generate a wide array of analogs of this compound. These modifications are crucial for exploring structure-activity relationships and optimizing the properties of the parent compound.

Prenylation and Glycosylation Patterns in Natural and Synthetic Analogs

Prenylation, the attachment of isoprenoid units, is a key modification in the biosynthesis of many natural products, including cannabinoids, which share a similar resorcylic acid core. The enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) from Cannabis sativa specifically catalyzes the prenylation of olivetolic acid with geranyl pyrophosphate (GPP) to produce cannabigerolic acid (CBGA). nih.govgoogle.com This enzymatic reaction is highly specific for olivetolic acid; its decarboxylated form, olivetol (B132274), is not a substrate. nih.gov

Researchers have also explored chemoenzymatic approaches to create novel prenylated compounds. Engineered prenyltransferase enzymes, such as variants of NphB from Streptomyces sp., have been developed to improve the efficiency and specificity of prenylation. google.comnih.gov These engineered enzymes can be used in cell-free systems to produce cannabinoids and their analogs. nih.gov For instance, mutations in the NphB enzyme have been shown to enhance its ability to specifically prenylate olivetolic acid to form CBGA. google.com

Glycosylation, the attachment of sugar moieties, is another important modification that can alter the solubility, stability, and bioavailability of the parent compound. While less common for this specific class of molecules in nature, synthetic methods can be employed to introduce various sugar groups, creating a diverse range of glycosylated analogs for biological evaluation.

Chemoenzymatic Synthesis Approaches Utilizing Engineered Enzymes

The convergence of chemical synthesis and enzymatic catalysis, known as chemoenzymatic synthesis, offers powerful and sustainable routes to complex molecules like this compound and its derivatives. This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often under mild reaction conditions.

A key application of this strategy is in the enantioselective synthesis of chiral molecules. For example, lipases are commonly used for the kinetic resolution of racemic alcohols, a key step in the synthesis of enantiomerically pure compounds. nih.gov In the context of substituted benzoic acids, engineered decarboxylases have been utilized for the carboxylation of resorcinol (B1680541) derivatives using CO2 to produce specific dihydroxybenzoic acids. mdpi.com For instance, 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) can catalyze the carboxylation of resorcinol to yield 2,6-dihydroxybenzoic acid. mdpi.com

Furthermore, as mentioned previously, engineered prenyltransferases are being employed to catalyze the specific attachment of prenyl groups to the aromatic core. google.comnih.gov These enzymatic steps can be integrated into multi-step synthetic sequences, combining the strengths of both traditional organic chemistry and biocatalysis to create novel and complex molecules with high precision.

Development of Novel Synthetic Methodologies for Substituted Benzoic Acids

The development of new and improved synthetic methods for substituted benzoic acids is an ongoing area of research, driven by the importance of these compounds as building blocks in various fields. Recent advancements focus on improving efficiency, selectivity, and environmental friendliness.

One area of development is the use of novel catalytic systems for oxidation reactions. For example, a combination of tert-butyl hydroperoxide (TBHP) and Oxone with ferric chloride has been shown to be an effective and selective catalyst for the oxidation of benzyl (B1604629) alcohols to their corresponding benzoic acids under solvent-free conditions. researchgate.net Another approach involves the use of metal catalysts, initiators, and salt additives to facilitate the oxidation of substituted toluenes to benzoic acids. google.com

The Kolbe-Schmitt reaction, a classic method for the carboxylation of phenols, has also been refined. A process for preparing 2,4-dihydroxybenzoic acid involves reacting resorcinol with a mixture of sodium and potassium bicarbonates and/or carbonates in a carbon dioxide atmosphere within a solids mixer. google.com This method offers a direct route to the desired product.

Additionally, methods for creating more complex substituted benzoic acids have been explored. For instance, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized through the condensation of 2,4-dihydroxybenzoic acid hydrazide with various aromatic aldehydes. mdpi.com This reaction provides a straightforward way to introduce a wide range of substituents and create a library of derivatives for further study.

Advanced Spectroscopic and Structural Analysis

Comprehensive NMR Spectroscopy for Stereochemical and Regiochemical Assignments (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,4-dihydroxy-6-nonylbenzoic acid. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to assign the stereochemistry and regiochemistry of the molecule.

In ¹H NMR spectra of related resorcinol (B1680541) derivatives, aromatic protons typically appear as distinct signals, with their chemical shifts and coupling constants providing information about their positions on the benzene (B151609) ring. nih.gov For instance, in similar 5-alkylresorcinol compounds, the aromatic protons H-2, H-4, and H-6 can be identified. nih.gov The protons of the nonyl side chain exhibit characteristic signals in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbons of the resorcinol ring and the carboxylic acid group have distinct chemical shifts that are sensitive to their chemical environment. nih.gov For example, O-sulfation of a phenolic hydroxyl group has been shown to cause deshielding of protons and carbons at the ortho and para positions and shielding of the carbon carrying the sulfate (B86663) group. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the nonyl chain's proton network. nih.gov HSQC and HMBC experiments correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are instrumental in definitively assigning the positions of the hydroxyl, carboxyl, and nonyl groups on the resorcinol ring. nih.gov For example, HMBC correlations can link the aromatic protons to the phenolic carbons and the benzylic methylene (B1212753) carbon of the alkyl chain. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Dihydroxybenzoic Acid This table presents predicted data for a related compound, as specific experimental data for this compound was not available in the search results.

| Atom | Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.38 | d |

| H-5 | 6.32 | dd |

| H-6 | 7.58 | d |

| Data sourced from predicted spectra for 2,4-dihydroxybenzoic acid. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dihydroxybenzoic Acid This table presents predicted data for a related compound, as specific experimental data for this compound was not available in the search results.

| Atom | Chemical Shift (ppm) |

| C-1 | 107.7 |

| C-2 | 165.2 |

| C-3 | 103.4 |

| C-4 | 164.7 |

| C-5 | 107.9 |

| C-6 | 132.8 |

| C=O | 172.5 |

| Data sourced from predicted spectra for 2,4-dihydroxybenzoic acid. |

Mass Spectrometry (HRMS, ESI-MS, MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular formula and investigating the fragmentation pathways of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. In negative ion mode ESI-MS, the molecule is typically observed as the deprotonated species [M-H]⁻. For the related compound olivetolic acid (which has a pentyl instead of a nonyl side chain), the precursor ion [M-H]⁻ is observed at m/z 223.097. nih.gov

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the precursor ion, providing valuable structural information. The resulting product ions reveal characteristic losses and cleavages. For instance, a common fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂) from the carboxyl group. In the case of olivetolic acid, major fragment ions are observed at m/z 179.107086 and 137.096222. nih.gov Analysis of these fragments helps to confirm the presence of the carboxylic acid and the structure of the resorcinol core. The fragmentation of the nonyl side chain would also produce a series of characteristic ions.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often after derivatization to increase volatility. nih.gov While many ion fragments may overlap between similar compounds, GC can separate them based on their retention times, allowing for independent identification. nih.gov

Table 3: Mass Spectrometry Data for the Related Compound Olivetolic Acid

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₄ nih.gov |

| Molecular Weight | 224.25 g/mol nih.gov |

| Precursor Ion (ESI-) | [M-H]⁻ |

| Precursor m/z | 223.097 nih.gov |

| Major Fragment Ions (m/z) | 179.107086, 137.096222, 135.116943, 81.033287 nih.gov |

| Data for olivetolic acid, a structural analog of this compound. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

A broad O-H stretching band for the phenolic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.

Another O-H stretching band for the carboxylic acid group, which is also broad and often overlaps with the phenolic O-H stretch.

A sharp and strong C=O stretching band for the carboxylic acid carbonyl group, usually found around 1650-1700 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aliphatic nonyl chain, appearing in the 2850-3100 cm⁻¹ region.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

C-O stretching vibrations for the phenolic and carboxylic acid groups, typically observed between 1200 and 1300 cm⁻¹. jmchemsci.com

O-H bending vibrations, often seen around 1440 cm⁻¹. jmchemsci.com

The precise positions of these bands can provide additional information about hydrogen bonding within the molecule.

Table 4: Characteristic IR Absorption Frequencies for a Related Resorcinol Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (phenolic) | Stretch | 3742 jmchemsci.com |

| N-H | Stretch | 3300 jmchemsci.com |

| C-H (aromatic) | Stretch | 3049 jmchemsci.com |

| C-H (aliphatic) | Stretch | 2939 jmchemsci.com |

| C=O (ketone) | Stretch | 1770 jmchemsci.com |

| C=O (amide) | Stretch | 1680 jmchemsci.com |

| N-H | Bend | 1618 jmchemsci.com |

| O-H | Bend | 1437 jmchemsci.com |

| C-O | Stretch | 1313, 1253 jmchemsci.com |

| S=O | Stretch | 1157 jmchemsci.com |

| Data from a study on new resorcinol derivatives, providing a general reference for expected functional group absorptions. |

X-ray Crystallography for High-Resolution Three-Dimensional Structural Elucidation of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry established by NMR and MS.

For a crystal structure of this compound to be determined, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced.

The crystal structure of the related compound, olivetolic acid, has been solved. nih.gov It crystallizes in the monoclinic space group P 1 21/n 1 with specific unit cell dimensions. nih.gov Such a structure would reveal the planarity of the benzene ring, the conformation of the nonyl side chain, and the intermolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid groups, that dictate the crystal packing. These hydrogen bonds often lead to the formation of dimers or more extended networks in the solid state.

Table 5: Crystallographic Data for the Related Compound Olivetolic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 nih.gov |

| a (Å) | 14.2527 nih.gov |

| b (Å) | 4.7524 nih.gov |

| c (Å) | 17.6489 nih.gov |

| α (°) | 90 nih.gov |

| β (°) | 103.538 nih.gov |

| γ (°) | 90 nih.gov |

| Data for olivetolic acid, a structural analog of this compound. |

Computational Chemistry and Molecular Dynamics Simulations for Conformational Landscape and Interaction Modeling

Computational chemistry and molecular dynamics (MD) simulations are powerful theoretical tools used to complement experimental data and provide insights into the dynamic behavior and properties of this compound.

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule and predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental data to validate the proposed structure. researchgate.net Computational methods like distortion/interaction analysis have been beneficial in understanding cycloaddition reactions. nih.gov

MD simulations can model the conformational landscape of the flexible nonyl side chain, identifying the most stable conformers and the energy barriers between them. These simulations can also be used to study the interactions of this compound with other molecules, such as biological receptors or solvent molecules. By simulating the molecule in a relevant environment (e.g., in water or a lipid bilayer), researchers can gain a deeper understanding of its behavior and potential biological activity. Theoretical studies can also explore the stability of the compound in the gaseous state and calculate harmonic frequencies for comparison with vibrational spectra. researchgate.net

Future Research Directions and Applications in Chemical Biology

Discovery of Novel Bioactive Analogs Through Combinatorial Biosynthesis

Combinatorial biosynthesis stands as a powerful strategy to generate novel analogs of 2,4-dihydroxy-6-nonylbenzoic acid with potentially enhanced or entirely new biological activities. This approach involves the genetic manipulation of the biosynthetic machinery responsible for its production, primarily the type III polyketide synthase (PKS) pathway.

The biosynthesis of the core structure of this compound, olivetolic acid, involves the condensation of hexanoyl-CoA with three molecules of malonyl-CoA, catalyzed by olivetol (B132274) synthase (OLS), also known as tetraketide synthase (TKS), and subsequent cyclization by olivetolic acid cyclase (OAC). nih.govpnas.orgresearchgate.netontosight.ai By engineering these enzymes, particularly the PKS, it is possible to alter the starter and extender units incorporated into the final molecule. For instance, introducing alternative acyl-CoA starter units could lead to a variety of analogs with different alkyl chain lengths and functionalities.

Furthermore, the modular nature of non-ribosomal peptide synthetases (NRPS), which are often involved in the biosynthesis of complex natural products, can be exploited. nih.govnih.gov Although not directly involved in olivetolic acid synthesis, the principles of domain swapping and module exchange from NRPS engineering can be conceptually applied to the PKS system to create a diverse library of resorcinolic acid derivatives. By replacing or modifying specific domains within the PKS, researchers can potentially control the number and type of extender units, leading to a wide array of novel compounds.

A recent study demonstrated the feasibility of this approach by engineering Cannabis sativa olivetolic acid cyclase and tetraketide synthase to produce resorcylic acids with longer alkyl chains, up to 6-undecylresorcylic acid. acs.org These findings underscore the potential of dual-enzyme engineering as a platform for generating novel analogs.

Advanced Mechanistic Studies on Enzyme-Substrate Interactions and Catalysis

A deeper understanding of the enzyme-substrate interactions and catalytic mechanisms within the this compound biosynthetic pathway is crucial for its rational engineering. High-resolution structural analysis of the key enzymes, olivetol synthase (TKS) and olivetolic acid cyclase (OAC), can provide invaluable insights into their function. nih.govnih.gov

Structural studies have revealed that TKS, a type III PKS, is responsible for producing a linear tetraketide intermediate. nih.gov In the absence of OAC, this intermediate non-enzymatically cyclizes to form olivetol. nih.govnih.gov The presence of OAC, a dimeric α+β barrel (DABB) protein, is essential for the C2–C7 intramolecular aldol (B89426) condensation that forms olivetolic acid with retention of the carboxylate group. pnas.org

Future research should focus on elucidating the specific amino acid residues within the active sites of TKS and OAC that govern substrate specificity and the precise mechanism of cyclization. While an "aldol switch" has been proposed to differentiate cyclization pathways in similar enzymes, recent studies on TKS suggest that the mechanism of water activation in the active site is subtle and specific to each enzyme homolog. nih.govnih.gov Detailed kinetic studies with a range of substrate analogs, including deoxy and deoxyfluoro derivatives, can help to quantify the strength of hydrogen-bonding interactions between the substrate and the enzyme's active site. nih.gov This information is vital for predicting how modifications to the substrate or enzyme will affect catalytic efficiency and product outcome.

Rational Design of Targeted Chemical Probes and Ligands

The structural backbone of this compound provides an excellent starting point for the rational design of targeted chemical probes and ligands. By understanding the structure-activity relationships (SAR) of this compound and its analogs, researchers can develop tools to investigate specific biological processes. wiserpub.commdpi.com

For instance, resorcinolic lipids are known to interact with biological membranes and can form liposomes. nih.govnih.govnih.gov This property can be harnessed to design probes that target membrane-associated proteins or report on changes in the lipid bilayer. The amphiphilic nature of these compounds, with a polar resorcinol (B1680541) head and a nonpolar alkyl tail, is key to this interaction. nih.gov

The development of fluorogenic probes based on the this compound scaffold is another promising avenue. By incorporating environmentally sensitive fluorophores, it may be possible to create probes that light up upon binding to a specific target or entering a particular cellular environment. nih.gov Computational modeling can aid in the design of such probes by predicting their photophysical properties. nih.gov

Furthermore, the known biological activities of resorcinolic lipids, such as their antimicrobial, anti-inflammatory, and antioxidant properties, can guide the design of targeted ligands. ontosight.ai By modifying the structure of this compound, it may be possible to enhance its affinity and selectivity for specific protein targets, leading to the development of potent and specific inhibitors or modulators of biological pathways.

Development of Sustainable Production Methods via Metabolic Engineering

The production of this compound and its derivatives through traditional chemical synthesis or extraction from natural sources can be inefficient and environmentally unfriendly. sjtu.edu.cn Metabolic engineering of microorganisms offers a sustainable and scalable alternative for the production of these valuable compounds. frontiersin.orgnih.govresearchgate.netnih.gov

Researchers have successfully engineered Escherichia coli and the oleaginous yeast Yarrowia lipolytica to produce olivetolic acid. sjtu.edu.cnresearchgate.netgoogle.comnih.govresearchgate.netbiorxiv.org These efforts typically involve introducing the genes for olivetol synthase (OLS) and olivetolic acid cyclase (OAC) from Cannabis sativa into the microbial host. sjtu.edu.cnresearchgate.net

Future research in this area should focus on optimizing production titers by addressing metabolic bottlenecks. Key strategies include:

Increasing precursor supply: Enhancing the intracellular pools of hexanoyl-CoA and malonyl-CoA, the starter and extender units for olivetolic acid biosynthesis, is critical. sjtu.edu.cnresearchgate.netgoogle.comnih.govbiorxiv.org This can be achieved by overexpressing enzymes involved in their synthesis, such as acetyl-CoA carboxylase. nih.govresearchgate.net

Pathway optimization: Fine-tuning the expression levels of the biosynthetic genes and eliminating competing metabolic pathways can redirect carbon flux towards the desired product. frontiersin.orgnih.gov

Host selection and engineering: Exploring alternative production hosts, such as cyanobacteria, which can produce complex organic molecules from light and CO2, could offer a highly sustainable production platform. mdpi.comresearchgate.netmdpi.com

Fermentation process development: Optimizing fermentation conditions, including nutrient feeds and pH control, is essential for maximizing product yield and productivity. sjtu.edu.cnbiorxiv.orgmdpi.com

A study in E. coli demonstrated the production of up to 80 mg/L of olivetolic acid by combining the expression of OLS and OAC with modules for hexanoyl-CoA generation and increasing the supply of both precursor molecules. sjtu.edu.cn Similarly, systematic engineering of Yarrowia lipolytica resulted in an 83-fold increase in olivetolic acid titer, reaching 9.18 mg/L in shake flask cultures. nih.govresearchgate.net

Exploration of New Biological Targets and Therapeutic Applications Beyond Current Scope

While resorcinolic lipids are known for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, the full therapeutic potential of this compound and its analogs remains largely unexplored. nih.govontosight.airesearchgate.netresearchgate.netnih.gov Future research should aim to identify novel biological targets and expand the therapeutic applications of these compounds.

Recent studies have shown that olivetolic acid itself exhibits a modest anticonvulsant effect in a mouse model of Dravet syndrome, a severe form of epilepsy. nih.govnih.govresearchgate.net This finding opens up a new avenue for investigating the potential of olivetolic acid and its derivatives as treatments for neurological disorders. Although the mechanism of action is still unknown, and the compound showed poor brain penetration, the observed effect was comparable to that of cannabidiol (B1668261) in the same model. nih.govnih.gov

Furthermore, some resorcinolic lipids have been shown to potentiate the effects of anticancer drugs and may have potential as chemotherapeutic adjuvants. nih.govnih.gov They have been linked to the induction of tumor cell death through various mechanisms, including the downregulation of genes involved in cell proliferation and angiogenesis. nih.govnih.gov

Future investigations should employ a multi-pronged approach to uncover new biological activities:

High-throughput screening: Testing libraries of this compound analogs against a wide range of biological targets can rapidly identify new leads.

Mechanism of action studies: Once a new activity is identified, detailed studies are needed to elucidate the underlying molecular mechanism. This could involve identifying the direct protein target or pathway that is modulated by the compound.

In vivo studies: Promising compounds should be evaluated in relevant animal models of disease to assess their efficacy and pharmacokinetic properties.

By systematically exploring the biological space of this compound and its derivatives, researchers can unlock new therapeutic opportunities and develop novel treatments for a variety of diseases.

Q & A

Q. What are the optimal synthetic routes for 2,4-dihydroxy-6-nonylbenzoic acid, and how can yield be maximized?

Methodological Answer: The synthesis of this compound derivatives often involves Friedel-Crafts alkylation or prenylation of a benzoic acid scaffold. For example, (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dihydroxy-6-nonylbenzoic acid (a derivative) was synthesized via regioselective alkylation under anhydrous conditions, achieving a 31% yield. Key parameters include:

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer: Modify the alkyl chain length and substitution pattern:

- Alkyl chain variation : Replace the nonyl group with shorter (e.g., pentyl) or longer (e.g., undecyl) chains to assess hydrophobicity effects on bioactivity.

- Hydroxyl group positioning : Compare 2,4-dihydroxy vs. 3,5-dihydroxy analogs using X-ray crystallography or NMR to determine hydrogen-bonding interactions .

- Activity assays : Test antibacterial efficacy against Staphylococcus aureus (MIC values) to correlate structural changes with potency .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₂₆H₃₉O₄, [M–H]⁻ at m/z 415.2854) with <2 ppm error .

- ¹H NMR : Identify alkyl chain regiochemistry (e.g., δ 5.1–5.3 ppm for olefinic protons in prenylated derivatives) .

- HPLC-PDA : Monitor purity (>95%) using C18 columns with 0.1% formic acid in mobile phases .

Advanced Research Questions

Q. How can contradictory data on the antibacterial activity of this compound be resolved?

Methodological Answer: Contradictions often arise from differences in:

- Assay conditions : Standardize broth microdilution methods (e.g., CLSI guidelines) to ensure consistent MIC values.

- Compound purity : Verify via HPLC and HRMS; impurities >5% can skew results .

- Bacterial strains : Use isogenic mutant libraries to rule out strain-specific resistance mechanisms.

For example, a study reported MIC values of 8–32 µg/mL against Gram-positive bacteria, but discrepancies were traced to variations in inoculum size .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

Q. How can computational modeling predict the interaction of this compound with bacterial targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to S. aureus FabI (enoyl-ACP reductase), a validated target. Key residues (e.g., Tyr156, Phe204) show hydrogen bonding with hydroxyl groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex.

- Free energy calculations : Compute binding affinities (ΔG) with MM-PBSA to prioritize derivatives for synthesis .

Q. What are the best practices for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritation risks) .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of fine particles .

- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA Category D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.